5-Bromo-N,3-dimethylpicolinamide: A Strategic Pyridine Scaffold for CNS and Kinase Inhibitor Discovery
5-Bromo-N,3-dimethylpicolinamide: A Strategic Pyridine Scaffold for CNS and Kinase Inhibitor Discovery
Topic: 5-Bromo-N,3-dimethylpicolinamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
5-Bromo-N,3-dimethylpicolinamide (CAS: 1224604-11-8) is a specialized pyridine-based building block utilized extensively in the synthesis of bioactive small molecules. Unlike generic pyridine intermediates, this scaffold features a specific substitution pattern—a 3-methyl group adjacent to the amide and a 5-bromo "handle"—that imparts unique steric and electronic properties.
It serves as a critical intermediate in the development of Indolin-2-one derivatives for Central Nervous System (CNS) disorders (e.g., schizophrenia) and RET kinase inhibitors for oncology. Its utility lies in its ability to facilitate convergent synthesis: the bromine atom allows for late-stage cross-coupling (Suzuki-Miyaura), while the N-methyl amide provides a robust hydrogen-bonding motif for receptor binding.
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Specification |
| Systematic Name | 5-Bromo-N,3-dimethylpyridine-2-carboxamide |
| CAS Number | 1224604-11-8 |
| Molecular Formula | C₈H₉BrN₂O |
| Molecular Weight | 229.08 g/mol |
| Structure Description | Pyridine ring substituted with a bromine at C5, a methyl group at C3, and an N-methylcarboxamide at C2.[1][2][3][4][5][6][7] |
| Physical State | Light yellow to white solid |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water. |
| Key Functional Groups | Aryl Bromide (Electrophile for coupling), Secondary Amide (H-bond donor/acceptor), 3-Methyl (Steric lock). |
Synthetic Methodologies
The synthesis of 5-Bromo-N,3-dimethylpicolinamide is typically achieved through a scalable two-step sequence starting from 5-bromo-3-methylpicolinic acid . This route is preferred over direct bromination of the amide due to regioselectivity control provided by the carboxylic acid precursor.
Protocol A: The Methyl Ester Route (Patent WO2017076852A1)
This method avoids the use of unstable acid chlorides, favoring a milder ester-to-amide transition.
Step 1: Esterification
-
Precursor: 5-Bromo-3-methylpicolinic acid (CAS 886365-43-1).[1][2][8]
-
Reagents: Thionyl chloride (
), Methanol ( ). -
Conditions: Reflux or 80°C.[9]
-
Mechanism: Acid-catalyzed Fischer esterification. The 3-methyl group provides steric hindrance, preventing side reactions at the 2-position but requiring sufficient thermal energy for completion.
Step 2: Aminolysis (Amidation)
-
Intermediate: Methyl 5-bromo-3-methylpicolinate.[3]
-
Reagents: Methylamine (
) solution (in MeOH or THF). -
Conditions: Room temperature to 50°C, sealed vessel.
-
Observation: The reaction converts the methyl ester to the N-methyl amide. The electron-deficient nature of the pyridine ring accelerates the nucleophilic attack of the amine.
Visualization of Synthetic Logic
The following diagram illustrates the transformation flow and the strategic value of the precursors.
Figure 1: Step-wise synthesis from the carboxylic acid precursor. The ester intermediate allows for mild amidation conditions, preserving the aryl bromine.
Medicinal Chemistry Applications
This scaffold is not merely a linker; it is an active pharmacophore contributor.[5][10]
A. The "Steric Lock" Effect (3-Methyl Group)
The methyl group at position 3 is the defining feature of this intermediate. In drug design, this group serves two critical functions:
-
Conformational Restriction: It forces the amide group out of planarity with the pyridine ring or locks it into a specific conformation relative to the target protein binding pocket. This reduces the entropic penalty of binding.
-
Metabolic Stability: It blocks the 3-position from metabolic oxidation and sterically shields the amide bond from rapid hydrolysis.
B. Case Study: CNS Disorders (Indolin-2-ones)
In the development of treatments for schizophrenia (specifically targeting NMDA receptor pathways or acting as psychotropic agents), this picolinamide is coupled with indolin-2-one cores.
-
Mechanism: The 5-bromo position undergoes a Buchwald-Hartwig amination or Suzuki coupling to attach to the indolinone.
-
Role: The picolinamide moiety mimics endogenous ligands, engaging in hydrogen bonding within the receptor's allosteric site.
C. Case Study: RET Kinase Inhibitors
In oncology, specifically for RET-driven cancers, the pyridine ring acts as a hinge binder.
-
Workflow: The 5-bromo group is converted to a boronic acid/ester and coupled to a pyrimidine scaffold.
-
Result: The resulting bi-aryl system spans the ATP-binding pocket, with the N-methyl amide interacting with the "gatekeeper" residues.
Strategic SAR Diagram
Figure 2: Structure-Activity Relationship (SAR) logic. Each substituent on the pyridine ring plays a distinct role in drug efficacy and synthesis.
Handling & Safety Protocols
While specific toxicological data for this intermediate is often proprietary, it should be handled with the standard precautions for halogenated pyridines.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The aryl bromide is stable, but the amide can hydrolyze under strong acidic/basic conditions over prolonged exposure to moisture.
-
Reactivity: Incompatible with strong oxidizing agents. Avoid contact with strong bases which may deprotonate the amide or hydrolyze the nitrile (if present as a contaminant).
References
-
Hoffmann-La Roche Inc. (2017). Indolin-2-one derivatives. WO2017076852A1.[3] World Intellectual Property Organization.
- Citation Context: Describes the synthesis of 5-Bromo-N,3-dimethylpicolinamide (Example 41b) and its use in CNS-active compounds.
-
Blueprint Medicines Corp. (2019). 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors. US10202365B2.[3][7] United States Patent and Trademark Office.
- Citation Context: Details the use of the 5-bromo-3-methylpicolinate precursor in constructing RET kinase inhibitors.
-
Matrix Scientific. (n.d.). Product Data: 5-Bromo-N,3-dimethylpyridine-2-carboxamide. Retrieved January 28, 2026.
- Citation Context: Verification of CAS 1224604-11-8 and physical specific
-
PubChem. (n.d.).[2] 5-Bromo-3-methylpyridine-2-carboxylic acid (Precursor Data). National Center for Biotechnology Information.
Sources
- 1. 886365-43-1|5-Bromo-3-methylpicolinic acid|BLD Pharm [bldpharm.com]
- 2. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2017076852A1 - Indolin-2-one derivatives - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors - Google Patents [patents.google.com]
- 8. CAS 886365-43-1 | 4H21-9-X9 | MDL MFCD07375125 | 5-Bromo-3-methylpyridine-2-carboxylic acid | SynQuest Laboratories [synquestlabs.com]
- 9. 5-BROMO-2-CARBOXY-3-METHYLPYRIDINE | 886365-43-1 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
